2-(3,4-Dimethoxyphenyl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-24-15-5-4-13(8-16(15)25-2)9-19(23)22-7-6-14(12-22)27-18-11-20-10-17(21-18)26-3/h4-5,8,10-11,14H,6-7,9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJYMFBHOZDRKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(C2)OC3=NC(=CN=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the evidence, focusing on synthesis, substituent effects, and physicochemical properties.
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Impact: The target compound’s 3,4-dimethoxyphenyl group is structurally analogous to lignin model compounds (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone), which exhibit enhanced reactivity in β-O-4 bond cleavage under mild basic conditions compared to non-methoxy analogs . Methoxy groups may improve solubility or electronic properties.
Physicochemical and Spectral Properties
- Methoxy vs. Methyl Substitutents : Pyrazoline derivatives with 3,4-dimethylphenyl groups () exhibit distinct NMR shifts (e.g., δ 2.17–2.22 ppm for methyl groups) compared to methoxy analogs, which would show singlet peaks near δ 3.7–3.8 ppm.
- Thermal Stability : Pyrazolo-pyrimidines () demonstrate higher melting points (>170°C) due to rigid fused-ring systems, whereas the target compound’s flexible pyrrolidine linker may reduce crystallinity.
Q & A
Q. Implications for Reactivity :
- The methoxy groups direct regioselectivity in substitution reactions.
- The pyrrolidine ring’s stereochemistry affects binding affinity in enzyme assays .
Q. Table 1: Structural Features and Analytical Confirmation
Basic Question: What are the standard synthetic routes for this compound?
Answer:
Typical synthesis involves:
Formation of the pyrrolidine ring via cyclization of γ-aminoketones under reflux in DMF .
Coupling of the pyrazinyloxy group using Mitsunobu conditions (DIAD, PPh) .
Introduction of the 3,4-dimethoxyphenyl moiety via Friedel-Crafts acylation .
Q. Key Optimization Parameters :
- Solvent choice (DMF vs. THF) impacts yield (70–85%) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) .
Advanced Question: How can synthesis conditions be optimized for stereochemical control?
Answer:
- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric induction during pyrrolidine ring formation .
- Low-Temperature Reactions : Maintain 0–5°C to reduce racemization during coupling steps .
- Analytical Validation : Chiral HPLC (Chiralpak AD-H column) and circular dichroism (CD) spectroscopy confirm enantiopurity (>98% ee) .
Q. Table 2: Stereochemical Optimization Strategies
| Strategy | Condition | Outcome | Reference |
|---|---|---|---|
| Chiral catalysts | 0°C, THF | 90% ee, 65% yield | |
| Temperature control | -10°C, DMF | 85% ee, 70% yield |
Advanced Question: How to resolve contradictory spectral data across synthesis batches?
Answer:
- Orthogonal Analytical Techniques :
- Multivariate Analysis : Principal Component Analysis (PCA) of FTIR/ data identifies batch-specific impurities .
Advanced Question: What methodologies assess the compound’s enzyme inhibition potential?
Answer:
- Fluorescence-Based Assays : Measure inhibition of kinases (e.g., PI3Kγ) using ATP-competitive probes (IC determination via dose-response curves) .
- Molecular Docking : AutoDock Vina predicts binding modes using the compound’s crystallographic coordinates (PDB ID: N/A) .
- Structure-Activity Relationship (SAR) : Modify methoxy groups to evaluate potency changes (e.g., 3,4-diethoxy analogs show 2× reduced activity) .
Q. Table 3: Pharmacological Evaluation Workflow
| Step | Method | Outcome | Reference |
|---|---|---|---|
| Target Identification | Kinase profiling panel | IC = 50 nM (PI3Kγ) | |
| Binding Mode Analysis | Molecular docking (AutoDock) | ΔG = -9.2 kcal/mol | |
| SAR Studies | Methoxy-to-ethoxy substitution | 2× reduced potency |
Basic Question: Which analytical techniques confirm purity and identity?
Answer:
- HPLC : Reverse-phase C18 column (≥95% purity) .
- NMR : / assignments match predicted shifts .
- Melting Point : Consistency across batches (e.g., 152–154°C) .
Advanced Question: How to predict metabolic pathways for this compound?
Answer:
- In Silico Tools : Use SwissADME to identify cytochrome P450 substrates (CYP3A4 prioritization) .
- In Vitro Studies : Liver microsomal assays quantify phase I metabolites (e.g., O-demethylation products) .
Advanced Question: How to address low solubility in aqueous assays?
Answer:
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤0.1% DMSO to avoid cytotoxicity) .
- Prodrug Design : Introduce phosphate esters at the ethanone group for enhanced hydrophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
